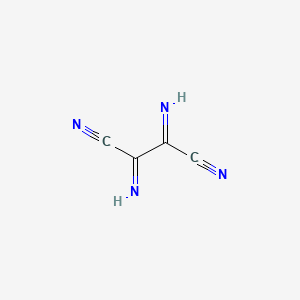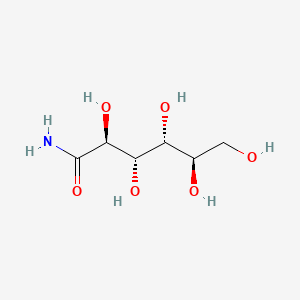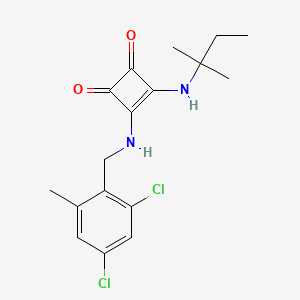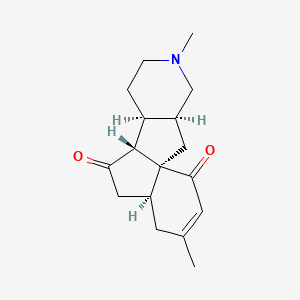
Diiminosuccinonitrile
Overview
Description
Diiminosuccinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C4H2N4 and its molecular weight is 106.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prebiotic Chemistry and Nucleotides Synthesis
Diiminosuccinonitrile (DISN), derived from the oxidation of diaminomaleonitrile (DAMN), plays a significant role in prebiotic chemistry. It is instrumental in the synthesis and reactions of nucleosides and nucleotides. For instance, DISN facilitates the cyclization of 3'-adenosine monophosphate to adenosine 2',3'-cyclic phosphace with notable efficiency. However, its effectiveness in phosphorylating uridine to uridine mono-phosphate in aqueous solutions is limited. Additionally, DISN interacts with uridine-5'-phosphate and uridine, leading to the formation of anhydronucleotides and anhydronucleosides, among other reaction products (Ferris, Yanagawa, & Hagan, 1983).
Role in Polymer Synthesis
DISN, originating from hydrogen cyanide and cyanogen, is utilized in forming difunctional heterocycles for new polyamide intermediates. These polyamides, synthesized through interfacial polymerization, demonstrate high melting points and heat stability. Certain polyamides derived from DISN are even water-soluble, indicating its versatility in polymer chemistry (MacDonald, Cairncross, Sieja, & Sharkey, 1974).
Chemical Interactions and Reactions
The chemical reactions of DISN with various agents, such as sulfenyl chlorides and chlorotrimethylsilane, and its capability to undergo ring closure to form substituted imidazoles, demonstrate its chemical reactivity and potential in synthetic chemistry. For example, treating DISN with trifluoroacetic anhydride yields substituted imidazoles (Sundermeyer & Roesky, 1991).
Interaction with Biological Molecules
DISN interacts with biological molecules, such as DNA. For instance, bis(diiminosuccinonitrilo)platinum(II) shows significant interaction with DNA, affecting its viscosity and absorbance spectra. This interaction is pivotal for understanding the action mechanism of this compound as a potential therapeutic agent, indicating its relevance in medicinal chemistry and drug design (Zhang, Sun, & Jiang, 2008).
Mechanism of Action
- DISN is readily formed by the Fe3+ oxidation of diaminomaleonitrile, which itself is a tetramer of hydrogen cyanide (HCN) .
- Its primary target is uridine , a nucleoside found in RNA. When DISN reacts with uridine, it leads to the phosphorylation of uridine in 13% yield, resulting in a mixture of the isomers of UMP (uridine monophosphate) .
- In dimethylformamide (DMF) solution, DISN catalyzes the cyclization of 3′-AMP (adenosine monophosphate) and 3′-UMP to their corresponding 2′,3′-cyclic phosphates. These reactions proceed with yields as high as 40–50% at 60°C in pH 6 aqueous solutions in the presence of divalent metal ions .
- The metal ions (such as Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Mg2+, and Fe2+) play a crucial role in facilitating this cyclization process .
- Interestingly, DISN does not significantly affect the conversion of adenosine to AMP or 5′-AMP to 5′-ADP in aqueous solution .
- The cyclization reactions mediated by DISN are significant because they mimic potential steps in the prebiotic synthesis of ribonucleic acid (RNA) derivatives .
- These cyclic phosphates are essential components of RNA, suggesting that DISN’s action could have played a role in the early emergence of RNA-based life .
- These cyclic phosphates may have contributed to the formation of RNA building blocks in prebiotic environments .
- The choice of buffer (e.g., acetate vs. imidazole) affects the yield of cyclic phosphate .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Diiminosuccinonitrile plays a significant role in biochemical reactions, particularly in the phosphorylation of nucleotides. It has been observed to effect the phosphorylation of uridine to a mixture of uridine monophosphate isomers in dimethylformamide solution . This reaction is facilitated by the presence of divalent metal ions, which enhance the yield of cyclic phosphate products. This compound interacts with various enzymes and biomolecules, including uridine and adenosine, although it does not convert adenosine to adenosine monophosphate or adenosine monophosphate to adenosine diphosphate in aqueous solutions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to affect the cyclization of nucleotides, leading to the formation of cyclic phosphates. These cyclic phosphates play a crucial role in cellular signaling and metabolic regulation. The presence of this compound in cellular environments can alter the levels of cyclic nucleotides, thereby impacting cell function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleotides and divalent metal ions. This compound facilitates the cyclization of nucleotides by forming complexes with metal ions, which act as catalysts in the reaction. This interaction leads to the formation of cyclic phosphates, which are essential for various biochemical processes. The binding of this compound to nucleotides and metal ions is a key step in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of metal ions. Long-term studies have shown that this compound can maintain its activity in aqueous solutions at pH 6 and 60°C, with yields of cyclic phosphates reaching up to 50% . The stability of this compound decreases in the presence of certain buffers, such as acetate buffer, which can reduce the yield of cyclic phosphates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can lead to increased yields of cyclic phosphates, while lower concentrations result in reduced yields. At high doses, this compound may exhibit toxic effects, including disruption of cellular processes and metabolic imbalances. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide phosphorylation and cyclization. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of cyclic phosphates. These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biochemical processes. The presence of this compound can influence metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of this compound in specific cellular compartments. The transport and distribution of this compound are essential for its activity and function, as they influence its availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its role in biochemical reactions, as it ensures that the compound is present in the appropriate cellular environment to exert its effects .
Properties
IUPAC Name |
ethanediimidoyl dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFLTGRGLUCRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=N)C(=N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951016 | |
| Record name | Diiminobutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28321-79-1 | |
| Record name | 2,3-Diiminobutanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28321-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiminosuccinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028321791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diiminobutanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiminosuccinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















